(E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
Description
This compound belongs to the benzothiazole-derived imine class, characterized by a bromo substituent at the 6-position of the benzothiazole ring, a 2-ethoxyethyl group at the 3-position, and a phenylsulfonyl-propanamide side chain in the (E)-configuration.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S2/c1-2-27-12-11-23-17-9-8-15(21)14-18(17)28-20(23)22-19(24)10-13-29(25,26)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPSVCZAAHNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a member of the benzothiazole derivative family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- A benzothiazole core with a bromine substituent at position 6.
- An ethoxyethyl group at position 3.
- A phenylsulfonyl moiety attached to the propanamide group.
The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzothiazole core through cyclization.
- Bromination of the core structure.
- Substitution with ethoxyethyl and phenylsulfonyl groups through nucleophilic reactions.
Antimicrobial Properties
Benzothiazole derivatives have been widely studied for their antimicrobial properties. The presence of the bromine atom and the ethoxyethyl group enhances their interaction with microbial targets. In vitro studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| Benzothiazole Derivative A | 7.81 | C. albicans |
| Benzothiazole Derivative B | 15.63 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anticancer Activity
Research indicates that benzothiazole derivatives possess anticancer properties, potentially through the inhibition of specific enzymes involved in cancer progression. The compound's structural features may enhance its binding affinity to target proteins involved in cell proliferation .
The proposed mechanism involves the interaction of the brominated benzothiazole moiety with biological targets, potentially inhibiting enzymes or modulating receptor activity. The ethoxyethyl side chain may improve solubility and bioavailability, facilitating cellular uptake .
Case Studies
- In Vitro Studies : A study evaluated various benzothiazole derivatives, including those structurally similar to our compound, revealing significant antimicrobial activity with MIC values ranging from 7.81 to 250 µg/mL against various pathogens .
- Anticancer Research : Another investigation into related compounds demonstrated their effectiveness in inhibiting tumor cell lines, suggesting that modifications in substituents can lead to enhanced potency against specific cancer types .
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a lead compound in drug development. Its structural features suggest possible applications in treating various diseases, including:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : The benzothiazole scaffold is known for its presence in several antibiotics, suggesting potential effectiveness against bacterial infections.
Biological Studies
Research has focused on the compound's interaction with biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression, making it a candidate for further studies on enzyme kinetics and inhibition mechanisms.
- Receptor Modulation : Studies suggest that it could modulate receptor activity, which is crucial for developing drugs targeting specific receptors involved in diseases like cancer and infections .
Material Science
In industrial applications, the compound's unique structure allows for the development of new materials:
- Thermal Stability : The incorporation of bromine and sulfonyl groups may enhance the thermal properties of materials developed from this compound.
- Electronic Properties : Its structural characteristics could lead to advancements in materials used in electronics or photonics .
Case Study 1: Anticancer Activity
A study investigated the effects of benzothiazole derivatives on human cancer cell lines. The findings indicated that compounds similar to (E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide exhibited significant cytotoxicity against various cancer types. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of benzothiazole derivatives demonstrated that compounds with bromine substitutions showed enhanced activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this structural framework.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarities
The compound shares core structural motifs with several benzothiazole derivatives. Key comparisons include:
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Key Observations :
Bioactivity and Mode of Action
While direct data for the target compound is unavailable, analogs suggest:
- compounds (6e and 6f) exhibit moderate antimicrobial activity, attributed to the bromophenyl-thiazole core .
- trifluoromethyl analogs show kinase inhibition, likely due to the electron-deficient trifluoromethyl group enhancing target binding .
- highlights that structural clustering (e.g., benzothiazole derivatives with sulfonyl groups) correlates with similar bioactivity profiles, such as protein kinase or tubulin inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
